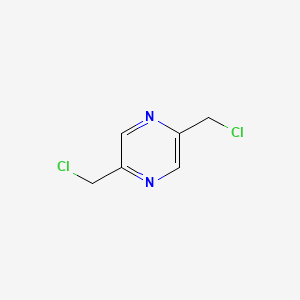

2,5-Bis(chloromethyl)pyrazine

CAS No.: 58549-95-4

Cat. No.: VC8380561

Molecular Formula: C6H6Cl2N2

Molecular Weight: 177.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58549-95-4 |

|---|---|

| Molecular Formula | C6H6Cl2N2 |

| Molecular Weight | 177.03 g/mol |

| IUPAC Name | 2,5-bis(chloromethyl)pyrazine |

| Standard InChI | InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 |

| Standard InChI Key | OUIUTOQNQNHRKC-UHFFFAOYSA-N |

| SMILES | C1=C(N=CC(=N1)CCl)CCl |

| Canonical SMILES | C1=C(N=CC(=N1)CCl)CCl |

Introduction

Chemical Identity and Structural Characteristics

2,5-Bis(chloromethyl)pyrazine belongs to the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at opposing positions. The compound’s IUPAC name is 2,5-bis(chloromethyl)pyrazine, reflecting the substitution pattern of chloromethyl (-CHCl) groups on the pyrazine ring. Key structural and molecular parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.03 g/mol |

| Exact Mass | 175.99100 g/mol |

| Topological Polar Surface Area | 25.78 Ų |

| LogP (Octanol-Water) | 1.95 |

| CAS Registry Number | 58549-95-4 |

The compound’s symmetry and bifunctional reactivity make it an ideal candidate for cross-coupling reactions and polymer synthesis. The chloromethyl groups act as electrophilic sites, enabling nucleophilic substitutions or metal-catalyzed cross-couplings .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,5-bis(chloromethyl)pyrazine typically involves the chlorination of a pyrazine precursor. A representative method, adapted from protocols for analogous chloromethylpyrazines, involves the reaction of 2,5-dimethylpyrazine with thionyl chloride () in dichloromethane .

Example Procedure

-

Starting Material: 2,5-Dimethylpyrazine (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Chlorination: Thionyl chloride (1.2 eq) is added dropwise at 0°C under inert atmosphere.

-

Reaction Conditions: The mixture is stirred at 26°C for 16 hours.

-

Workup: The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with ethyl acetate.

-

Purification: Solvent removal under reduced pressure yields 2,5-bis(chloromethyl)pyrazine as a white crystalline solid .

Yield: ~75% (theoretical)

Purity: >95% (confirmed via )

Optimization Challenges

-

Side Reactions: Over-chlorination or ring-opening may occur at elevated temperatures.

-

Solvent Choice: Dichloromethane is preferred due to its low nucleophilicity, minimizing unwanted side reactions .

Physicochemical Properties

Solubility

-

Polar Solvents: Soluble in dichloromethane, chloroform, and dimethylformamide (DMF).

-

Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.

Spectroscopic Data

Applications in Supramolecular Chemistry and Materials Science

Coordination Polymers

2,5-Bis(chloromethyl)pyrazine reacts with transition metal salts (e.g., Fe, Cu) to form 1D polymeric chains or 3D networks. For example, reaction with iron(II) chloride yields a coordination polymer with alternating pyrazine and metal nodes, exhibiting potential magnetic properties .

Pharmaceutical Intermediates

The compound serves as a precursor to pyrazine derivatives with bioactivity. For instance, nucleophilic substitution with amines generates diamino derivatives, which are explored as kinase inhibitors or antimicrobial agents .

Crosslinking Agent

In polymer chemistry, the bifunctional chloromethyl groups enable crosslinking of polyvinyl alcohol (PVA) or polyethyleneimine (PEI), enhancing mechanical strength and thermal resistance .

| Supplier | Quantity | Price |

|---|---|---|

| CymitQuimica | 50 mg | €1,350.00 |

| CymitQuimica | 500 mg | €3,749.00 |

Pricing reflects the compound’s high purity (>98%) and specialized synthesis requirements .

Future Directions and Research Opportunities

-

MOF Development: Exploration of 2,5-bis(chloromethyl)pyrazine in designing MOFs with tunable porosity for gas storage.

-

Drug Discovery: Functionalization to create libraries of pyrazine-based candidates for antiviral or anticancer screening.

-

Green Synthesis: Optimizing chlorination methods to reduce reliance on toxic reagents like thionyl chloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume